molecular formula C20H17ClN4O3S B11372871 5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11372871
M. Wt: 428.9 g/mol
InChI Key: BANKKVOJSNWYCM-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling with Benzamide: The final step involves coupling the synthesized thiadiazole-pyrrolidinone intermediate with 5-chloro-2-methoxybenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The chloro group in the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted benzamide derivatives with new functional groups.

Scientific Research Applications

5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has shown potential in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in cellular processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Pathways: Affecting key signaling pathways that regulate cell growth, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring and the pyrrolidinone moiety, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H17ClN4O3S

Molecular Weight

428.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C20H17ClN4O3S/c1-28-16-8-7-13(21)10-15(16)18(27)22-20-24-23-19(29-20)12-9-17(26)25(11-12)14-5-3-2-4-6-14/h2-8,10,12H,9,11H2,1H3,(H,22,24,27)

InChI Key

BANKKVOJSNWYCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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